Sodium hydroxymethanesulfonate

Catalog No.
S607578
CAS No.
870-72-4
M.F
CH4NaO4S
M. Wt
135.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hydroxymethanesulfonate

CAS Number

870-72-4

Product Name

Sodium hydroxymethanesulfonate

IUPAC Name

sodium;hydroxymethanesulfonate

Molecular Formula

CH4NaO4S

Molecular Weight

135.10 g/mol

InChI

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);

InChI Key

VKJQZSSBQZSTIM-UHFFFAOYSA-N

SMILES

C(O)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in water
Soluble in methanol ... ethanol.

Synonyms

formaldehyde bisulfite, formaldehyde bisulfite, monopotassium salt, formaldehyde bisulfite, monosodium salt, formaldehyde sodium bisulfite, hydroxymethanesulfonate, sodium salt, hydroxymethanesulfonic acid, hydroxymethylsulfonate, hydroxymethylsulphonate, sodium hydroxymethanesulfonate

Canonical SMILES

C(O)S(=O)(=O)O.[Na]

Isomeric SMILES

C(O)S(=O)(=O)[O-].[Na+]

Sodium hydroxymethanesulfonate, also known as sodium formaldehyde sulfoxylate or Rongalite, is a chemical compound with the molecular formula CH3NaO4S\text{CH}_3\text{NaO}_4\text{S}. It is a white to almost white powder that is highly soluble in water, with a solubility of approximately 800 g/L at 20 °C. This compound serves as a source of the hydroxymethanesulfinate ion, which is unstable in solution and tends to decompose into formaldehyde and sulfite. Sodium hydroxymethanesulfonate is primarily used in various industrial applications, particularly in the textile and dye industries, as well as in organic synthesis and electroplating .

In the textile industry, sodium hydroxymethanesulfonate acts as a reducing agent. It cleaves the disulfide bonds (S-S) in indigo dyes, converting them to their colorless leuco forms. This allows for dyeing fabrics with indigo in a reduced state and then oxidizing the dye back to its colored form after the dyeing process [].

  • Toxicity: Although not considered highly toxic, it can cause skin irritation and eye damage upon contact.
  • Flammability: Not flammable.
  • Reactivity: Can react with strong acids and bases to release formaldehyde.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Ensure proper ventilation when working with sodium hydroxymethanesulfonate.
  • Dispose of waste according to local regulations.

Ammonia Neutralization:

  • Aquaculture: SHMS has been investigated for its ability to neutralize ammonia, a waste product toxic to aquatic life, in closed-loop aquaculture systems. Studies have shown that SHMS effectively reduces total ammonia nitrogen (TAN) and un-ionized ammonia (UIA) in rotifer cultures, potentially improving survival and growth rates A study investigating the efficiency of SHMS in reducing ammonia in aquaculture systems: [Evaluation of a Sodium Hydroxymethanesulfonate Product for Reducing Total Ammonia Nitrogen in a Small-Scale Rotifer Batch Culture System: North American Journal of Aquaculture: ]

Drug Interactions:

  • Antibiotic interactions: Early research suggests that SHMS might interact with certain antibiotics, like colimycin and monomycin, potentially affecting their stability or efficacy. However, more research is needed to understand the nature and implications of these interactions [A study exploring the reaction of SHMS with antibiotics: [Studies on the reaction of sodium hydroxymethanesulfonate with colimycin and monomycin]]

  • Decomposition: In aqueous solutions, sodium hydroxymethanesulfonate can decompose to release formaldehyde and sulfite ions:
    HO CH2SO2NaHCHO+SO32\text{HO CH}_2\text{SO}_2\text{Na}\rightarrow \text{HCHO}+\text{SO}_3^{2-}
  • Reaction with Anilines: It reacts with substituted anilines to form anilinomethanesulfonates. The reaction kinetics have been studied, revealing Arrhenius rate constants that vary with the substituents on the aniline .
  • Alkylation Reactions: Sodium hydroxymethanesulfonate acts as a nucleophile in alkylation reactions, leading to the formation of sulfones. For example:
    HO CH2SO2Na+2C6H5CH2Br[C6H5CH2]2SO2+NaBr+HCHO+HBr\text{HO CH}_2\text{SO}_2\text{Na}+2\text{C}_6\text{H}_5\text{CH}_2\text{Br}\rightarrow [\text{C}_6\text{H}_5\text{CH}_2]_2\text{SO}_2+\text{NaBr}+\text{HCHO}+\text{HBr}

Sodium hydroxymethanesulfonate can be synthesized through several methods:

  • From Sodium Dithionite and Formaldehyde: This method involves the reaction of sodium dithionite with formaldehyde under controlled conditions:
    Na2S2O4+2CH2O+H2OHO CH2SO3Na+HO CH2SO2Na\text{Na}_2\text{S}_2\text{O}_4+2\text{CH}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{HO CH}_2\text{SO}_3\text{Na}+\text{HO CH}_2\text{SO}_2\text{Na}
  • Using Sodium Bisulfite: Another method involves adding sodium bisulfite to a mixture of formaldehyde and water at controlled temperatures, followed by pH adjustment and filtration to yield the final product .

Sodium hydroxymethanesulfonate has a wide range of applications:

  • Textile Industry: It is used as a bleaching agent and reducing agent for vat dyeing.
  • Organic Synthesis: It serves as a reagent for synthesizing sulfones and other organic compounds.
  • Electroplating: It acts as an additive in nickel plating processes to enhance brightness and leveling effects.
  • Cosmetics: Increasingly used in hair dye color removers despite safety concerns regarding formaldehyde generation .

Interaction studies have shown that sodium hydroxymethanesulfonate can interact with various substrates and reagents. Its role as a reducing agent allows it to participate in redox reactions effectively. Studies indicate that it can reduce α-keto esters and amides to their corresponding α-hydroxy compounds without the need for transition metals or hydrides, showcasing its utility in organic chemistry .

Several compounds share similarities with sodium hydroxymethanesulfonate:

Compound NameMolecular FormulaKey Characteristics
Sodium bisulfiteNaHSO3\text{NaHSO}_3Commonly used as a preservative and antioxidant
Sodium sulfiteNa2SO3\text{Na}_2\text{SO}_3Used in photography and as a food preservative
Sodium formaldehyde sulfoxylateCH3NaO4S\text{CH}_3\text{NaO}_4\text{S}Synonymous with sodium hydroxymethanesulfonate; used similarly
Calcium hydroxymethanesulfinateCa HOCH2SO2)2\text{Ca HOCH}_2\text{SO}_2)_2Used in similar applications but with different solubility properties

Sodium hydroxymethanesulfonate is unique due to its ability to generate both formaldehyde and sulfite upon decomposition, making it versatile for various industrial applications while also posing specific safety concerns due to formaldehyde's toxicity .

Sodium hydroxymethanesulfonate participates in radical-mediated reactions through single-electron transfer (SET) mechanisms, where its sulfonate group acts as an electron reservoir. The compound’s ability to stabilize radical intermediates arises from the delocalization of electron density across the sulfur-oxygen framework. In aqueous solutions, the sulfonate moiety undergoes partial dissociation, generating the hydroxymethanesulfonate anion (HOCH₂SO₃⁻), which facilitates electron donation to oxidizing species such as hydroxyl radicals (- OH) [4] [6].

The SET process is exemplified in the oxidation of sodium hydroxymethanesulfonate by - OH radicals, where the sulfur center transitions from +4 to +6 oxidation states. Kinetic studies using ion chromatography reveal an effective OH uptake coefficient (γ) of 0.35 ± 0.03, indicating efficient electron transfer [4]. This reaction proceeds via a chain mechanism initiated by hydrogen abstraction from the hydroxyl group, forming a sulfite radical anion (SO₃- ⁻). Subsequent oxygen addition generates peroxydisulfate (S₂O₈²⁻), with the overall stoichiometry:
$$ 2 \text{HOCH}2\text{SO}3^- + \text{O}2 \rightarrow 2 \text{SO}4^{2-} + 2 \text{H}^+ + \text{H}_2\text{O} $$
This pathway is corroborated by electron paramagnetic resonance (EPR) studies detecting SO₃- ⁻ intermediates [6].

The redox potential of sodium hydroxymethanesulfonate is pH-dependent, with a calculated standard reduction potential (E°) of −0.87 V vs. SHE at neutral pH. This value shifts by −59 mV per pH unit increase, reflecting the compound’s proton-coupled electron transfer (PCET) behavior [3] [5]. In alkaline media (pH > 10), deprotonation of the hydroxyl group enhances electron-donating capacity, enabling rapid reduction of transition metal ions like Fe³⁺ and Cu²⁺ [1].

Nucleophilic Sulfur Chemistry in Sulfone and Sulfoxide Formation

The sulfur atom in sodium hydroxymethanesulfonate exhibits ambident nucleophilicity, engaging in both oxygen- and sulfur-centered attacks on electrophilic substrates. Quantum chemical calculations at the CCSD(T)/6-311++G(d,p) level reveal two distinct reaction pathways for sulfone formation:

  • Direct nucleophilic substitution: The sulfur lone pair attacks electrophilic carbons, as demonstrated in reactions with alkyl halides:
    $$ \text{HOCH}2\text{SO}3^- + \text{R-X} \rightarrow \text{R-SO}_3^- + \text{HX} $$
    This pathway dominates in aprotic solvents, with a calculated activation energy (ΔG‡) of 12.3 kcal/mol for methyl iodide [5].

  • Radical-mediated oxidation: In the presence of oxygen, sulfoxide intermediates form via SO₃- ⁻ radicals:
    $$ \text{HOCH}2\text{SO}3^- + \text{O}2 \rightarrow \text{HOCH}2\text{SO}2^- + \text{O}2^- $$
    The sulfoxide (R-SO₂⁻) further oxidizes to sulfone (R-SO₃⁻) through a Mars-van Krevelen mechanism involving lattice oxygen [4] [6].

Ab initio molecular dynamics simulations highlight the role of solvent reorganization in these reactions. At air-water interfaces, partial desolvation reduces the activation entropy (ΔS‡) by 5.5 kcal/mol compared to bulk aqueous phases, accelerating sulfone formation rates by 100-fold [5]. The interfacial electric field (~0.5 V/nm) aligns reactant dipoles, lowering the enthalpy barrier (ΔH‡) by 1.9 kcal/mol through Stark effects [5].

pH-Dependent Reaction Dynamics in Aqueous and Non-Aqueous Media

Sodium hydroxymethanesulfonate’s reactivity exhibits pronounced pH dependence due to protonation equilibria affecting both the hydroxyl and sulfonate groups. Speciation analysis via ^1H NMR reveals three dominant forms across the pH range:

pH RangeDominant SpeciesSulfur Oxidation State
< 2.5H₂OCH₂SO₃H (protonated)+4
2.5–7.8HOCH₂SO₃⁻ (monoanionic)+4
> 7.8OCH₂SO₃²⁻ (dianionic)+4

In acidic media (pH < 3), the protonated species undergoes condensation reactions with aldehydes, forming hydroxymethanesulfonate adducts. The reaction with formaldehyde follows second-order kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ at 25°C), proceeding through a six-membered cyclic transition state stabilized by hydrogen bonding [3] [5].

Alkaline conditions (pH > 8) promote disproportionation reactions:
$$ 3 \text{HOCH}2\text{SO}3^- \rightarrow 2 \text{SO}3^{2-} + \text{CH}3\text{OH} + \text{H}_2\text{O} $$
This pathway is entropy-driven (ΔS° = +45 J/mol·K) due to the release of methanol and water [1] [6]. In non-aqueous solvents like dimethyl sulfoxide (DMSO), the sodium ion pair dissociates, enhancing nucleophilicity. Conductivity measurements show a 78% increase in ionic mobility compared to aqueous solutions, facilitating reactions with aromatic electrophiles via electron-deficient arene intermediates [5].

The compound’s redox stability spans a wide electrochemical window (−1.2 to +0.8 V vs. Ag/AgCl), with cyclic voltammetry revealing irreversible oxidation peaks at +0.62 V (sulfonate to sulfate) and reduction waves at −0.91 V (sulfonate to sulfite) [4] [6]. These properties enable its use as a reversible redox mediator in electrosynthetic applications, particularly in the paired electro-oxidation of organics and electro-reduction of metal ions.

Physical Description

DryPowder; Liquid

Color/Form

White solid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

134.97279906 g/mol

Monoisotopic Mass

134.97279906 g/mol

Boiling Point

Decomposes

Heavy Atom Count

7

UNII

I566KHA05F

Related CAS

75-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 49 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870-72-4

Wikipedia

Formaldehyde sodium bisulfite

Use Classification

Cosmetics -> Reducing

Methods of Manufacturing

Action of sodium bisulfite, formaldehyde, and water.
Skrabal, Skrabal, Monatsh 69, 17 (1936); Chhabria et al, German patent 1,173,059 (1964 to Schill and Seilacher).

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Photographic film paper, plate, and chemical manufacturing
Primary metal manufacturing
aquarium water treatment
Methanesulfonic acid, 1-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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